molecular formula C11H13NO2 B2435336 (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 938361-05-8

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B2435336
CAS No.: 938361-05-8
M. Wt: 191.23
InChI Key: HRKSSOYXXRCQAM-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid ( 1018295-36-7) is a versatile indoline derivative supplied for research and development purposes. This compound belongs to the class of 2,3-dihydro-1H-indoles (indolines), which are saturated variants of indoles where the pyrrole ring has been reduced. Compounds within this structural class are recognized as promising agents for the synthesis of new molecules with neuroprotective and antioxidant properties . Researchers are exploring 2,3-dihydroindole derivatives as key building blocks in medicinal chemistry, particularly for creating analogs of endogenous biomolecules. For instance, this chemical scaffold is of significant interest in the development of novel melatonin receptor ligands . The structural flexibility of the this compound framework allows for easy modulation, enabling researchers to fine-tune properties for specific receptor subtype selectivity and intrinsic activity profiles. The molecular formula for this compound is C11H11NO3, and it has a molecular weight of 205.21 g/mol . This product is intended for research applications only and is not for human or veterinary diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKSSOYXXRCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the reaction of indole derivatives with diazomethane without any catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid derivatives. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by disrupting cellular integrity and affecting glucose metabolism, which is crucial for cancer cell survival .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective benefits. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than conventional chemotherapeutics .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines, suggesting potential for Alzheimer's treatment .
Study 3Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages, indicating potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific structural modifications, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in multiple fields.

Biological Activity

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a well-known heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, neurology, and infectious diseases. The unique structural modifications of this compound contribute to its distinct biological properties.

This compound is characterized by its indole nucleus, which is known for its ability to interact with multiple biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which further enhances its versatility in synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body. Indole derivatives are known to bind to various receptors with high affinity, influencing multiple biochemical pathways:

  • Receptor Binding : This compound interacts with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.
  • Antioxidant Activity : It has been shown to possess antioxidant properties that can protect cells from oxidative stress.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Exhibits potential against viral infections through inhibition of viral replication.
Anticancer Demonstrates cytotoxic effects on cancer cell lines; induces apoptosis in malignant cells.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Protects neuronal cells from oxidative damage and enhances cognitive functions.
Antimicrobial Shows activity against various bacterial strains, indicating potential as an antibiotic.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : A study found that derivatives of 2,3-dihydroindoles exhibited significant neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Activity : Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use . For example:
    • In vitro studies showed an IC50 value of 68 μM against specific cancer cell lines .
  • Antimicrobial Properties : The compound has been tested against several bacterial strains, showcasing notable inhibitory effects that could pave the way for new antibiotic therapies .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid?

Answer:
Synthesis optimization requires careful selection of reaction conditions. For indole derivatives, acylation with acetic anhydride in the presence of a base (e.g., pyridine) under reflux is common . Solvent choice (e.g., ethanol or chloroform) and neutralization steps (e.g., aqueous sodium carbonate) are critical for yield improvement. Post-reaction purification via solvent extraction (e.g., chloroform) and drying agents (e.g., anhydrous MgSO₄) ensures purity . Monitor reaction progress using TLC or HPLC to identify incomplete conversions.

Basic: How can researchers purify this compound effectively?

Answer:
Purification typically involves solvent extraction (e.g., chloroform for organic-phase separation) followed by washing with distilled water to remove polar impurities . Crystallization from a suitable solvent system (e.g., ethanol/water) enhances purity. Column chromatography with gradients of ethyl acetate/hexane may resolve structurally similar byproducts. Confirm purity via melting point analysis and NMR spectroscopy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., indole ring protons at δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm in ¹³C) .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS): Confirms molecular weight (m/z 189.214 for [M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?

Answer:
SHELX software enables refinement of crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks . For this compound, high-resolution data collection (e.g., synchrotron sources) and twinning correction (via SHELXL) are critical. Validate the structure against spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Advanced: How do DFT calculations enhance the interpretation of vibrational spectra for this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes and electronic properties. Compare computed IR/Raman spectra with experimental data to assign peaks (e.g., indole ring vibrations at 1600–1400 cm⁻¹) . Discrepancies may indicate conformational flexibility or solvent effects, requiring further molecular dynamics simulations.

Advanced: What computational strategies predict the biological activity of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like HIV integrase. Prepare the ligand by optimizing geometry (e.g., Gaussian09) and assign partial charges. Use crystallographic structures of proteins (e.g., PDB ID 1BL3) for docking grids. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: How should researchers address contradictory LC-MS data in metabolic studies?

Answer:
Contradictory LC-MS results (e.g., unaccounted degradation products) require:

  • Isotopic labeling (e.g., ¹³C) to track metabolic pathways .
  • High-resolution MS (HRMS) to distinguish isobaric compounds.
  • Enzymatic inhibition assays to identify pathway bottlenecks.
  • Compartmentalization studies (e.g., subcellular fractionation) if detoxification mechanisms are suspected .

Advanced: What methods evaluate the metabolic stability of this compound?

Answer:

  • In vitro microsomal assays: Incubate with liver microsomes and monitor depletion via LC-MS/MS.
  • CYP450 inhibition screening: Use fluorogenic substrates to identify isoform-specific interactions.
  • Plasma stability tests: Assess degradation in blood plasma under physiological conditions .

Advanced: How can toxicity risks be assessed during handling?

Answer:

  • Acute toxicity: Follow GHS guidelines (e.g., LD50 estimation via OECD Test 423) .
  • Safety protocols: Use respiratory protection, fire-retardant clothing, and eyewash stations during synthesis .
  • Waste disposal: Neutralize acidic byproducts before disposal to comply with local regulations .

Advanced: How are structural isomers differentiated in this compound?

Answer:

  • 2D NMR (COSY, NOESY): Identifies through-space correlations to distinguish regioisomers.
  • X-ray diffraction: Resolves spatial arrangements of substituents (e.g., methyl group position) .
  • Vibrational Circular Dichroism (VCD): Detects enantiomeric excess in chiral derivatives .

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